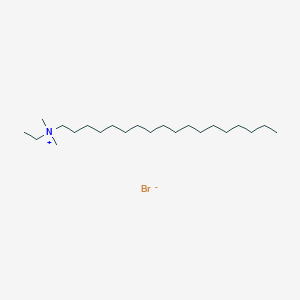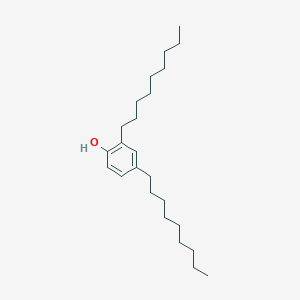
Anthraquinone-2-sulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium anthraquinone-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in the synthesis of dyes and pigments.
Biology: Employed in the study of electron transfer processes and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium anthraquinone-2-sulfonate typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfuric acid, leading to the formation of anthraquinone-2-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where anthraquinone is treated with fuming sulfuric acid at elevated temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium anthraquinone-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form charge-transfer complexes. It acts as a redox indicator by undergoing reversible oxidation and reduction reactions. In biological systems, it can interact with DNA and proteins, enhancing the sensitivity and selectivity of biosensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alizarin Red S: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Anthraquinone-2-carboxylic acid: Another derivative of anthraquinone with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
Sodium anthraquinone-2-sulfonate is unique due to its specific sulfonic acid group, which imparts distinct solubility and reactivity properties compared to other anthraquinone derivatives. This makes it particularly useful in applications requiring high solubility and specific redox properties .
Propriétés
Numéro CAS |
131-08-8 |
|---|---|
Formule moléculaire |
C14H8NaO5S |
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
sodium;9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19); |
Clé InChI |
XUINISXRACTVNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
131-08-8 |
Description physique |
OtherSolid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Q1: What is the molecular formula and weight of Sodium Anthraquinone-2-sulfonate?
A1: Sodium Anthraquinone-2-sulfonate has the molecular formula C14H7NaO5S and a molecular weight of 310.25 g/mol.
Q2: What are the key spectroscopic characteristics of AQS?
A2: AQS exhibits a characteristic magenta color upon reaction with certain compounds like cefdinir in an alkaline medium. This reaction product has a maximum absorbance at 517 nm. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are commonly used to study its interactions and electron transfer properties. 15, 20
Q3: Is AQS compatible with aqueous solutions? What about its stability in different solvents?
A3: AQS, due to its sulfonate group, demonstrates good water solubility. It has been successfully used in aqueous solutions for applications such as photocatalysis and as a component in supercapacitors. 1, 5, 15, 28 Its stability can be influenced by factors like pH, temperature, and the presence of other chemicals.
Q4: How does the presence of AQS affect the properties of materials like polypyrrole and graphene?
A4: When used as a dopant in polypyrrole, AQS enhances its specific capacitance, long-cycle stability, and working potential range. 1, 8 In graphene-based materials, AQS improves electrochemical performance by contributing to pseudocapacitance and enhancing electronic conductivity. This synergistic interaction is often attributed to AQS's redox activity and its ability to enhance ion transport.
Q5: How does AQS act as a catalyst in pulping processes? What are its benefits?
A5: AQS has been widely used as a catalyst in alkaline pulping processes. It accelerates delignification, allowing for reductions in pulping time, temperature, or chemical charge. 4, 19 This leads to increased pulp yield and can contribute to environmental improvements in the pulping industry.
Q6: Can you explain the role of AQS as a redox mediator in chemical reactions?
A6: AQS exhibits redox activity, meaning it can readily accept and donate electrons. This property makes it a suitable electron shuttle or mediator in various chemical and electrochemical reactions. For instance, it facilitates electron transfer in photocatalytic degradation of pollutants, and enhances the performance of supercapacitors by contributing to pseudocapacitance.
Q7: How does AQS contribute to the performance of supercapacitors?
A7: AQS, when incorporated into supercapacitor electrodes, contributes significantly to their performance by:
- Enhancing charge storage: Its redox activity introduces pseudocapacitance, a mechanism that stores charge faradaically, leading to higher energy densities compared to traditional capacitors. 5, 20, 28
- Improving conductivity: When combined with materials like graphene, AQS helps create a conductive network, facilitating faster electron transport and improving power density.
Q8: Have computational methods been used to study AQS?
A8: Yes, computational chemistry techniques, including first-principles calculations, have been employed to investigate AQS's interactions with other materials, such as its strong adhesion to graphene sheets, which is beneficial for enhancing its pseudocapacitance.
Q9: How is AQS typically quantified in environmental samples?
A9: Gas chromatography-mass spectrometry (GC-MS) is a sensitive and selective method for determining trace amounts of AQS in environmental matrices like river water and soil. 3, 13 This technique involves converting AQS into volatile chloroanthraquinones for detection.
Q10: What analytical techniques are employed to study the electrochemical behavior of AQS?
A10: Several electrochemical techniques are used to characterize the behavior of AQS, including:
- Cyclic Voltammetry (CV): This technique helps determine the redox potentials of AQS and provides insights into its electron transfer kinetics. 1, 2, 28
- Electrochemical Impedance Spectroscopy (EIS): This method is used to investigate the charge transfer resistance and other interfacial properties of AQS-containing electrodes.
Q11: Does AQS pose environmental risks? What about its degradation products?
A11: While AQS offers benefits in pulping, its use raises environmental concerns. Research suggests that AQS and its photodegradation products can negatively impact aquatic ecosystems, affecting bacterial growth and potentially leading to toxicity. Further research is needed to fully assess its long-term environmental impact and develop mitigation strategies.
Q12: Are there alternative compounds with similar properties to AQS for applications like pulping?
A12: The search for AQS alternatives in pulping is driven by environmental concerns and regulatory decisions. Researchers are exploring alternative catalysts and process modifications to achieve similar delignification and yield benefits while minimizing environmental impact.
Q13: What are some promising areas for future research and applications of AQS?
A13: Promising research directions for AQS include:
- Developing sustainable supercapacitors: AQS's potential in high-performance, environmentally friendly supercapacitors warrants further exploration, focusing on optimizing its incorporation into various electrode materials. 5, 20, 28
- Exploring its role in photocatalysis: A deeper understanding of AQS's photocatalytic properties can lead to its application in environmental remediation, such as the degradation of harmful pollutants in wastewater treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)


